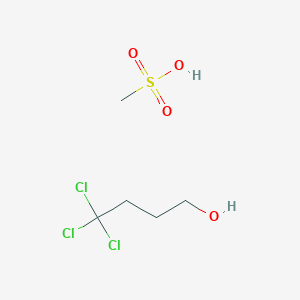
Methanesulfonic acid--4,4,4-trichlorobutan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) is a compound formed by the combination of methanesulfonic acid and 4,4,4-trichlorobutan-1-ol in a 1:1 molar ratio Methanesulfonic acid is a strong acid known for its high chemical stability and low toxicity, while 4,4,4-trichlorobutan-1-ol is an organic compound with three chlorine atoms attached to the carbon chain
Métodos De Preparación
The synthesis of methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) involves the reaction of methanesulfonic acid with 4,4,4-trichlorobutan-1-ol under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the by-products. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The chlorine atoms in 4,4,4-trichlorobutan-1-ol can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) involves its interaction with molecular targets such as enzymes and cellular receptors. The methanesulfonic acid moiety acts as a strong acid, facilitating protonation and activation of substrates, while the 4,4,4-trichlorobutan-1-ol moiety can interact with hydrophobic regions of proteins and membranes. These interactions can lead to changes in enzyme activity, signal transduction pathways, and cellular responses.
Comparación Con Compuestos Similares
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) can be compared with other similar compounds, such as:
Methanesulfonic acid–4,4,4-trifluorobutan-1-ol (1/1): This compound has fluorine atoms instead of chlorine, which can lead to different chemical reactivity and biological activity.
Methanesulfonic acid–4,4,4-tribromobutan-1-ol (1/1): The presence of bromine atoms can affect the compound’s physical properties and reactivity.
Methanesulfonic acid–4,4,4-trichlorobutan-2-ol (1/1): The position of the hydroxyl group on the carbon chain can influence the compound’s chemical behavior and applications.
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) stands out due to its unique combination of strong acidity and the presence of multiple chlorine atoms, making it a versatile compound for various applications.
Propiedades
Número CAS |
192625-85-7 |
|---|---|
Fórmula molecular |
C5H11Cl3O4S |
Peso molecular |
273.6 g/mol |
Nombre IUPAC |
methanesulfonic acid;4,4,4-trichlorobutan-1-ol |
InChI |
InChI=1S/C4H7Cl3O.CH4O3S/c5-4(6,7)2-1-3-8;1-5(2,3)4/h8H,1-3H2;1H3,(H,2,3,4) |
Clave InChI |
SOZTUUVIXOLOLE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C(CC(Cl)(Cl)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
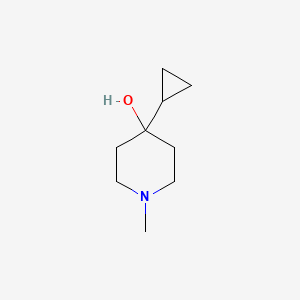

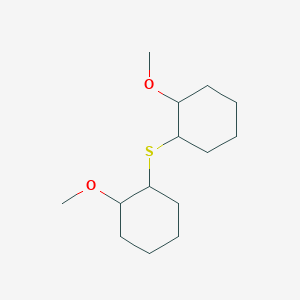
![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)


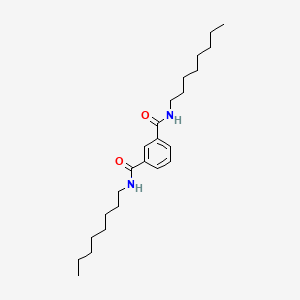
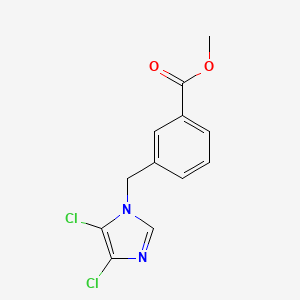
![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)
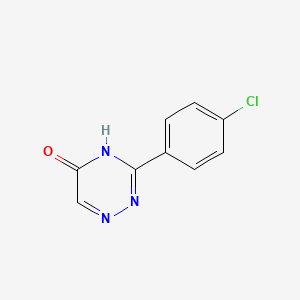

![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)
